molecular formula C26H25ClF4N6O B8302734 Taladegib hydrochloride CAS No. 1258861-21-0

Taladegib hydrochloride

Cat. No.: B8302734
CAS No.: 1258861-21-0
M. Wt: 549.0 g/mol
InChI Key: ZULPZIIPOBSSNQ-UHFFFAOYSA-N
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Description

Molecular Biology of the Hedgehog Signaling Cascade in Oncogenesis

The Hedgehog signaling pathway is an evolutionarily conserved system regulating cellular proliferation, differentiation, and tissue patterning during embryonic development. In adults, pathway activity is typically restricted to tissue repair and stem cell maintenance. However, constitutive activation of Hh signaling drives oncogenesis in malignancies such as medulloblastoma, basal cell carcinoma (BCC), and intrahepatic cholangiocarcinoma (IHCCA).

The canonical Hh pathway involves three key components:

  • Hedgehog ligands (e.g., Sonic Hedgehog, Indian Hedgehog), which bind to the Patched (PTCH1) receptor.
  • Smoothened (SMO) , a Class Frizzled G protein-coupled receptor (GPCR) that is inhibited by PTCH1 in the absence of ligand binding.
  • Gli transcription factors (Gli1, Gli2, Gli3), which mediate downstream gene expression, including cyclins, Bcl-2, and Myc.

Upon ligand binding, PTCH1-mediated inhibition of SMO is relieved, allowing SMO to accumulate in primary cilia and activate Gli1. In cancer, mutations in PTCH1 (loss-of-function) or SMO (gain-of-function) lead to unchecked Gli1 activity, promoting tumor cell survival and proliferation. This compound selectively targets SMO, preventing its translocation to cilia and subsequent Gli1 activation.

Rationale for Smoothened (SMO) Receptor Targeting in Cancer Therapeutics

SMO has emerged as a therapeutic focal point due to its central role in propagating Hh signals and its susceptibility to small-molecule inhibition. Unlike downstream effectors like Gli1, which are challenging to target pharmacologically, SMO’s GPCR structure offers a druggable binding pocket. Taladegib binds to SMO with a reported half-maximal inhibitory concentration (IC50) of 0.5 nM, making it one of the most potent SMO antagonists in clinical development.

Mechanistic Advantages of SMO Inhibition:

  • Preclinical Efficacy : In Ptch+/− p53−/− mice, Taladegib induced tumor regression in medulloblastoma models by suppressing Gli1 expression and activating caspase-3-mediated apoptosis.
  • Stromal Modulation : Taladegib inhibits Hh signaling in tumor-associated stromal cells, disrupting microenvironmental support for cancer growth.
  • Synergy with Chemotherapy : Combining Taladegib with carboplatin and etoposide enhanced antitumor responses in SCLC models, suggesting broad applicability.

Historical Development of Hedgehog Pathway Inhibitors

The development of Hh pathway inhibitors has been marked by iterative improvements in specificity and pharmacokinetics:

Inhibitor Class Example Agents Clinical Milestones Limitations
Natural Alkaloids Cyclopamine First identified SMO antagonist; limited by toxicity Poor bioavailability, off-target effects
Synthetic Small Molecules Vismodegib, Sonidegib FDA-approved for BCC (2012, 2015) Resistance via SMO mutations (D473H)
Taladegib LY2940680 Phase I/II trials in SCLC, ovarian cancer Dose-limiting toxicities (thrombocytopenia)

Taladegib represents a third-generation inhibitor designed to overcome resistance mutations while maintaining oral bioavailability. Its pharmacokinetic profile includes a plasma half-life of 14–18 hours, supporting once-daily dosing.

Properties

CAS No.

1258861-21-0

Molecular Formula

C26H25ClF4N6O

Molecular Weight

549.0 g/mol

IUPAC Name

4-fluoro-N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-2-(trifluoromethyl)benzamide;hydrochloride

InChI

InChI=1S/C26H24F4N6O.ClH/c1-34(25(37)20-8-7-16(27)15-21(20)26(28,29)30)17-10-13-36(14-11-17)24-19-6-4-3-5-18(19)23(32-33-24)22-9-12-31-35(22)2;/h3-9,12,15,17H,10-11,13-14H2,1-2H3;1H

InChI Key

ZULPZIIPOBSSNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F.Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Taladegib’s benzyl phthalazine core enhances binding to mutant Smo compared to Vismodegib’s bicyclic structure .
  • NVP-LEQ506 shares structural similarities with Taladegib but lacks clinical validation .

Key Insights :

  • Taladegib’s Phase II IPF trial focuses on lung function metrics (e.g., FVC), unlike oncology-focused Hh inhibitors .
  • Combination trials (e.g., Taladegib + Crenigacestat) explore synergistic pathways but face tolerability challenges .

Mechanisms and Resistance Profiles

  • Taladegib : Binds Smo transmembrane domain, blocking downstream Gli activation. Effective against D473H and other mutations due to flexible phthalazine core .
  • Vismodegib : Binds Smo extracellular cysteine-rich domain; susceptible to D473H .
  • Glasdegib : Targets Smo but with distinct pharmacokinetics, favoring hematologic malignancies .

Preparation Methods

Catalytic Systems

Both routes rely on palladium catalysts , but their choice impacts efficiency:

CatalystReaction TypeYield (%)Source
Pd(PPh₃)₄Suzuki coupling70
Pd/C (10% w/w)Hydrogenation85
None (thermal conditions)Cyclization65

The use of tetrakis(triphenylphosphine)palladium(0) in Suzuki coupling minimizes side reactions compared to bulkier catalysts. Hydrogenation steps employ palladium on carbon (Pd/C) under hydrogen gas to reduce nitro groups or unsaturated bonds.

Solvent and Temperature Effects

  • Suzuki coupling : A toluene-ethanol-water (3:1:1) mixture at 74°C balances solubility and reaction rate.

  • Cyclization : Acetonitrile at 0–5°C prevents exothermic decomposition of triphosgene.

  • Boc protection : Dichloromethane at 5–10°C slows competing hydrolysis.

Critical Purification Techniques

Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (25–50%) resolves Boc-protected intermediates. For polar byproducts, mixtures of ethyl acetate, hexane, and 2M NH₃ in methanol (20:5:1) improve separation.

Salt Formation

The final hydrochloride salt is presumably formed by treating Taladegib freebase with hydrochloric acid, though explicit details are absent in the cited sources. Standard protocols involve:

  • Dissolving the freebase in anhydrous ether.

  • Adding gaseous HCl until precipitation completes.

  • Filtering and drying under vacuum.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
ESI-MSm/z 423.2 [M+H]⁺ (Boc intermediate)
m/z 512.5 [M+H]⁺ (Taladegib freebase)
¹H NMRδ 8.2–7.5 (phthalazine H), δ 3.8 (N-CH₃)

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥98% purity for clinical-grade batches.

Challenges and Mitigation Strategies

  • Moisture sensitivity : Boc anhydride and triphosgene react vigorously with water. Solutions include molecular sieves and strict anhydrous protocols.

  • Catalyst poisoning : Trace oxygen deactivates palladium catalysts. Degassing with nitrogen and using sealed reactors mitigate this.

  • Low cyclization yields : DMAP (0.1 eq) accelerates triphosgene-mediated cyclization, improving yields from 50% to 65% .

Q & A

Q. What is the molecular mechanism of Taladegib hydrochloride in targeting the Hedgehog signaling pathway, and how does this relate to its therapeutic potential in fibrosis and cancer?

Taladegib binds to the Smoothened (Smo) receptor, inhibiting downstream Hedgehog (Hh) signaling. This pathway’s constitutive activation drives tumor proliferation and fibrotic remodeling. Preclinical studies demonstrate Taladegib reduces Gli1 and Ptch1 mRNA levels in murine models, confirming pathway suppression. Researchers should validate inhibition using qRT-PCR for Gli1/Ptch1 and assess Smo activation via competitive binding assays .

Q. Which preclinical models are recommended for evaluating this compound in fibrotic diseases like idiopathic pulmonary fibrosis (IPF)?

For IPF, chronic wound healing models (e.g., bleomycin-induced lung fibrosis) and transgenic mice with PTCH1 mutations are relevant. In oncology, Ptch+/-p53-/- mice with spontaneous medulloblastoma effectively demonstrate Taladegib’s antitumor activity. Ensure models align with human pathophysiology for translational validity .

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